Malyngolide
Beschreibung
Historical Background and Discovery
Malyngolide, a δ-lactone antibiotic, was first isolated in 1979 from the lipid extract of the marine cyanobacterium Lyngbya majuscula (now reclassified as Dapis pleousa) collected at Kahala Beach, Oahu, Hawaii. Its discovery emerged from investigations into bioactive compounds from marine cyanobacteria during the International Cooperative Biodiversity Group (ICBG) drug discovery programs. The compound demonstrated selective antibacterial activity against Mycobacterium smegmatis and Streptococcus pyogenes, with minimal effects on Gram-negative bacteria. The absolute configuration (2R,5S) was resolved through X-ray crystallography and chiral degradation studies.
Occurrence in the Marine Environment
This compound is predominantly isolated from benthic marine cyanobacteria in tropical and subtropical regions. Key collection sites include:
These environments are characterized by high light exposure, warm temperatures (25–30°C), and fluctuating salinity, which influence secondary metabolite production.
Taxonomic Distribution within Cyanobacteria
This compound production is taxonomically restricted to specific cyanobacterial lineages:
Phylogenetic analyses of 16S rRNA and nifH genes confirm that this compound-producing strains form a monophyletic clade within the Oscillatoriales order.
Significance in Natural Products Chemistry
This compound’s structural novelty and bioactivity have made it a benchmark in marine natural product research:
Key Structural Features:
Research Impact:
- Synthetic Chemistry : Over 66 synthetic routes developed since 1980, including asymmetric catalysis and carbohydrate-based approaches.
- Biosynthetic Studies : Proposed polyketide synthase (PKS) origin, with modular Type I PKS predicted for chain elongation.
- Structure-Activity Relationships : Comparison with analog tanikolide (5R configuration) revealed stereochemical dependence of antibacterial activity.
Eigenschaften
CAS-Nummer |
71582-80-4 |
|---|---|
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
(3R,6S)-6-(hydroxymethyl)-3-methyl-6-nonyloxan-2-one |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-11-16(13-17)12-10-14(2)15(18)19-16/h14,17H,3-13H2,1-2H3/t14-,16+/m1/s1 |
InChI-Schlüssel |
OEXPVULGTKWKEH-ZBFHGGJFSA-N |
SMILES |
CCCCCCCCCC1(CCC(C(=O)O1)C)CO |
Isomerische SMILES |
CCCCCCCCC[C@]1(CC[C@H](C(=O)O1)C)CO |
Kanonische SMILES |
CCCCCCCCCC1(CCC(C(=O)O1)C)CO |
Andere CAS-Nummern |
71582-80-4 |
Synonyme |
malyngolide |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Malyngolide has shown significant potential as an antibacterial and antifungal agent. Research indicates that it exhibits activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study found that this compound analogues demonstrated promising antibacterial properties, with one analogue showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL against MRSA . Another study reported that this compound itself displayed antibacterial activity against Mycobacterium smegmatis and Streptococcus pyogenes .
Table 1: Antibacterial Activity of this compound and Its Analogues
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus | 50 |
| (4S,6S)-4-methyltanikolide | Methicillin-resistant Staphylococcus aureus | 12.5 |
| This compound | Mycobacterium smegmatis | Not specified |
| This compound | Streptococcus pyogenes | Not specified |
Antimalarial Properties
This compound has also been evaluated for its antimalarial activity. It was found to have moderate in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value of 19 µM . This suggests its potential as a lead compound in the development of new antimalarial drugs, especially given the rising resistance to existing treatments.
Ecological Significance
In ecological studies, this compound plays a role in understanding chemical defenses in marine environments. It has been implicated in the chemical defense mechanisms of macroalgae against herbivores and pathogens, suggesting a protective function that helps maintain the structure and diversity of marine communities . Research has indicated that compounds like this compound may inhibit herbivory by mollusks, thereby influencing community dynamics within marine ecosystems.
Synthetic Chemistry
The synthesis of this compound has been a focus of numerous studies due to its complex structure. Efficient synthetic methods have been developed to produce this compound and its analogues, facilitating further research into their biological activities and potential therapeutic uses . These synthetic approaches not only aid in understanding the compound's properties but also allow for the exploration of structural modifications that could enhance its efficacy.
Case Study 1: Antibacterial Evaluation
A series of this compound analogues were synthesized and tested for their antibacterial properties against MRSA. The results indicated that while some analogues displayed potent activity, others showed reduced efficacy, highlighting the importance of structural features in determining biological activity .
Case Study 2: Antimalarial Activity
In vitro assays demonstrated that this compound had significant antimalarial effects against resistant strains of Plasmodium falciparum. This finding underscores the potential for developing new antimalarial therapies based on this compound derivatives .
Analyse Chemischer Reaktionen
Table 1: Key Reaction Yields in Alkylidenecarbene Pathway
| Step | Product | Yield (%) | Conditions |
|---|---|---|---|
| Cyclopentane formation | 3 | 46 | DAMP, t-BuOK, –78°C |
| Double C1 elongation | 10 | 46 | DAMP, K₂CO₃, RT |
| Total synthesis | (–)-1 | 2 | 13 steps |
Diastereoselective Addition and Ring Transformation
An alternative approach utilizes furan derivatives for stereochemical control :
-
Key Steps :
-
Diastereoselective Grignard Addition :
-
Oxidative Ring Transformation :
-
Reductive and Functional Adjustments :
-
Critical Reaction Insights
-
Alkylidenecarbene Utility : Enables simultaneous C–H functionalization and stereochemical control but requires low temperatures (–78°C) .
-
Furan Oxidation : Pyranone formation via m-CPBA is stereospecific but sensitive to overoxidation .
-
Racemization Risks : Basic conditions during ketone formation (e.g., 4 to 5 ) may lead to partial racemization .
This synthesis-focused analysis highlights the interplay of carbene chemistry and stereoselective strategies in constructing malyngolide’s complex architecture. Both routes address its stereochemical challenges but differ in scalability and functional group tolerance.
Vorbereitungsmethoden
Key Steps and Reaction Sequence
The synthesis begins with the conversion of D-isosaccharinolactone into a furanolactone intermediate via sequential protection, oxidation, and cyclization steps. A pivotal 1,3-asymmetric induction during the aldol condensation establishes the C-2 stereocenter, while a 1,6-induction in the subsequent Claisen rearrangement configures the C-5 position. The final stages involve elongation of the aliphatic chain through Wittig olefination and hydrogenation, culminating in a 13-step sequence with an overall yield of 2%.
Stereochemical Control
The absolute configuration of the C-5 hydroxyl group (5S) is preserved through chelation-controlled reductions and stereospecific olefin hydrogenations. Nuclear Overhauser effect (NOE) correlations and X-ray crystallography confirmed the (2R,5S) configuration of the final product.
Diastereoselective Grignard Addition Strategy
Honda et al. (1990) developed an enantiocontrolled synthesis of (−)-malyngolide using a diastereoselective Grignard addition as the stereochemistry-defining step.
Reaction Pathway and Optimization
The synthesis commences with (R)-2,3-O-isopropylideneglyceraldehyde, which undergoes nucleophilic addition with 2-lithio-4-methylfuran to yield a diastereomeric alcohol mixture. Swern oxidation converts this mixture into a ketone intermediate, which undergoes highly diastereoselective addition of nonylmagnesium bromide (94.2% yield). Chelation between the magnesium atom and the carbonyl oxygen directs the approach of the Grignard reagent, ensuring >95% diastereomeric excess.
Final Stages and Characterization
Subsequent acetylation, deprotection, and reductive deacetoxylation steps furnish the olefin precursor, which is hydrogenated over platinum oxide to yield (−)-malyngolide. Optical rotation ([α]D −12.4°) and NMR data matched natural isolates, confirming enantiopurity.
Alkylidenecarbene-Mediated Cyclization
Ohira et al. introduced a novel route leveraging alkylidenecarbene chemistry to construct the this compound core.
Carbene Generation and Intramolecular Insertion
The synthesis starts with D-mannitol diacetonide, which is transformed into a methyl ketone precursor. Treatment with dimethyl (diazomethyl)phosphonate (DAMP) and potassium tert-butoxide generates an alkylidenecarbene, which undergoes a 1,5 C–H insertion to form a cyclopentane derivative. This step achieves 65% yield and establishes two stereocenters in a single transformation.
Late-Stage Functionalization
Ozonolysis of the cyclopentane intermediate followed by C1-elongation via a second carbene insertion yields the δ-lactone framework. Despite its innovative approach, the method suffers from low overall yield (2%) due to multiple purification steps.
Biosynthetic Considerations and Structural Validation
Dimer Hydrolysis and Configuration Analysis
This compound dimer, isolated from Lyngbya majuscula, undergoes base-catalyzed hydrolysis to this compound seco-acid. Chiral GC-MS analysis of the seco-acid confirmed the 2R,5S configuration through comparison with authentic samples, validating synthetic efforts.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Malyngolide from its natural sources?
- Methodological Answer : this compound is typically isolated via bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate) and chromatographic techniques (column chromatography, HPLC). Structural elucidation employs spectroscopic methods:
- NMR : , , and 2D NMR (COSY, HSQC, HMBC) to confirm lactone ring structure and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO) and fragmentation patterns .
- Cross-Validation : Compare spectral data with published libraries to avoid misidentification .
Q. How can researchers design initial bioassays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize assays aligned with this compound’s reported activities (e.g., anti-inflammatory, cytotoxic). Use in vitro models like RAW 264.7 macrophages for anti-inflammatory testing .
- Dose-Response Curves : Test a concentration range (e.g., 1–100 µM) with positive controls (e.g., dexamethasone for inflammation).
- Replication : Perform triplicate experiments to assess reproducibility. Statistical analysis (Student’s t-test or ANOVA) validates significance .
Q. What are the key challenges in ensuring this compound’s purity during synthesis?
- Methodological Answer :
- Byproduct Monitoring : Use HPLC-DAD or UPLC-MS to detect lactone ring-opening byproducts during synthetic steps .
- Chiral Purity : Employ chiral chromatography or optical rotation analysis to confirm stereochemical integrity .
- Stability Testing : Assess degradation under varying pH/temperature via accelerated stability studies .
Advanced Research Questions
Q. How can contradictory results in this compound’s in vitro vs. in vivo efficacy be systematically addressed?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolite profiling to identify inactivation pathways .
- Model Optimization : Use humanized animal models or 3D cell cultures to bridge in vitro-in vivo gaps .
- Meta-Analysis : Compare data across studies to identify confounding variables (e.g., solvent choice, cell line variability) .
Q. What experimental strategies optimize this compound’s synthetic yield while minimizing environmental impact?
- Methodological Answer :
- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalysis : Use organocatalysts (e.g., proline derivatives) for enantioselective lactonization, reducing metal waste .
- Life-Cycle Assessment (LCA) : Quantize E-factor (kg waste/kg product) to benchmark sustainability .
Q. How should researchers resolve discrepancies in reported IC values for this compound’s cytotoxicity?
- Methodological Answer :
- Protocol Harmonization : Standardize assay conditions (e.g., incubation time, cell density) using guidelines like OECD 129 .
- Cross-Lab Validation : Collaborate with independent labs to replicate results under blinded conditions .
- Data Transparency : Publish raw datasets (e.g., cell viability curves) in supplementary materials for peer scrutiny .
Q. What advanced techniques validate this compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated this compound and proteomic analysis (LC-MS/MS) to identify binding proteins .
- Structural Biology : Co-crystallize this compound with target enzymes (e.g., COX-2) for X-ray crystallography .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal pathways .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze dose-response data for this compound bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slope .
- Error Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
- Reproducibility : Share analysis scripts (e.g., R/Python) in public repositories like GitHub .
Q. What criteria determine whether this compound’s structural analogs warrant further investigation?
- Methodological Answer :
- SAR Studies : Compare analog activities using clustering algorithms (e.g., PCA) to identify critical functional groups .
- ADMET Profiling : Prioritize analogs with favorable pharmacokinetics (e.g., LogP < 5, no CYP3A4 inhibition) .
- Patent Landscape : Conduct a prior art search to avoid redundancies and identify novel scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
